(2S,3R)-2-hex-1-ynyl-3-methyloxirane
Description
Properties
CAS No. |
171869-57-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2S,3R)-2-hex-1-ynyl-3-methyloxirane |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-9-8(2)10-9/h8-9H,3-5H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
FFNSVCKUTIOELN-BDAKNGLRSA-N |
SMILES |
CCCCC#CC1C(O1)C |
Isomeric SMILES |
CCCCC#C[C@H]1[C@H](O1)C |
Canonical SMILES |
CCCCC#CC1C(O1)C |
Synonyms |
Oxirane, 2-(1-hexynyl)-3-methyl-, (2S-cis)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Differences
The substituents and stereochemistry of oxiranes significantly influence their reactivity and applications. Below is a comparison with key analogs:
Key Observations :
- Substituent Effects: The hex-1-ynyl group in the target compound introduces alkyne functionality, enabling click chemistry or Sonogashira coupling, unlike alkyl or aryl substituents in analogs.
- Stereochemical Influence : The (2S,3R) configuration differentiates it from (2R,3R) or (2S,3S) epoxides, which exhibit distinct binding modes in enzymatic reactions (e.g., HILDH interactions in ).

Reactivity and Stability
- Ring-Opening Reactions : The terminal alkyne in the target compound is expected to undergo nucleophilic attacks (e.g., with amines or thiols) more readily than bulkier substituents like decyl or menthyl groups .
- Thermal Stability : Compared to tosylate derivatives (), the absence of electron-withdrawing groups in the target compound may reduce stability under acidic conditions.
Preparation Methods
Titanium-Mediated Epoxidation
The titanium-mediated epoxidation of dienes, as demonstrated in the synthesis of (2S,3R)-3-methyloxiran-2-yl derivatives, offers a viable pathway for constructing the oxirane core of the target compound. In this method, cis-butenol is treated with titanium(IV) isopropoxide and a chiral tartrate ester to induce enantioselectivity. For example, (+)-diethyl tartrate and Ti(OiPr)4 in dichloromethane at -20°C yielded (2S,3R)-3-methyloxiran-2-yl methanol with 77% efficiency. Adapting this approach to a diene precursor containing a hex-1-ynyl substituent would require careful optimization of steric and electronic effects to maintain stereochemical fidelity.
Shi Epoxidation for trans-Dienes
Shi epoxidation, utilizing an oxaziridinium catalyst derived from ketones, enables enantioselective epoxidation of trans-dienes. While this method was unsuccessful for certain ene-ynes in prior studies, its application to a hex-1-ynyl-substituted diene could potentially yield the desired (2S,3R) configuration. Key parameters include the use of aqueous hydrogen peroxide and buffered conditions to prevent epoxide ring-opening.
Functionalization of Preformed Epoxide Intermediates
Nucleophilic Substitution at the Epoxide Oxygen
The benzylation of (2S,3R)-3-methyloxiran-2-yl methanol using sodium hydride and benzyl bromide in DMF provides a template for introducing the hex-1-ynyl group. Replacing benzyl bromide with hex-1-ynyl bromide under analogous conditions (NaH, DMF, 0°C to room temperature) could directly yield the target compound. However, the reactivity of propargyl bromides may necessitate modified reaction times or temperatures to avoid side reactions such as elimination or epoxide ring-opening.
Grignard Reagent-Mediated Alkylation
Copper-mediated Grignard additions to epoxides, as exemplified by the synthesis of (2R,3R)-1-(benzyloxy)-3-methylhex-5-en-2-ol, demonstrate the feasibility of introducing alkyl groups via epoxide ring-opening. Employing a hex-1-ynyl Grignard reagent (e.g., HC≡C(CH2)4MgBr) in the presence of CuI could install the alkyne moiety with retention of stereochemistry. Challenges include controlling regioselectivity, as Grignard reagents typically attack the less substituted epoxide carbon.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for potential synthetic strategies:
Stereochemical Considerations and Characterization
Chiral Chromatography and NMR Analysis
Enantiomeric excess of intermediates is typically confirmed via chiral HPLC or NMR spectroscopy using chiral shift reagents. For the target compound, comparison of specific rotation values with literature data for analogous epoxides (e.g., [α]20D = -4.28° for (2S,3R)-3-methyloxiran-2-yl methanol) provides a benchmark for stereochemical validation.
X-ray Crystallography
Single-crystal X-ray diffraction remains the gold standard for absolute configuration determination. While no crystallographic data for the target compound exists in the reviewed literature, analogous structures confirm the feasibility of this approach for unambiguous stereochemical assignment.
Stability and Reactivity of the Epoxide
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (2S,3R)-2-hex-1-ynyl-3-methyloxirane with high stereochemical purity?
- Methodology :
- Epoxidation : Use m-chloroperbenzoic acid (m-CPBA) in dichloromethane under controlled acidic conditions for stereoselective epoxide formation. Monitor reaction progress via TLC .
- Purification : Employ flash column chromatography with a hexane/ethyl acetate gradient to isolate the epoxide. Confirm purity via HPLC (≥95% by area) .
- Continuous Flow Systems : For scalable synthesis, utilize microreactors to enhance reaction control, achieving yields >85% with reduced side products .
Q. How can NMR spectroscopy confirm the stereochemistry of this compound?
- Approach :
- 1H-NMR : Analyze coupling constants (e.g., J2,3) between protons at C2 and C3. A trans-diaxial coupling (~4–5 Hz) supports the (2S,3R) configuration.
- 13C-NMR : Compare chemical shifts of the oxirane carbons (C2 and C3) to literature values for similar epoxides .
- NOE Experiments : Irradiate the methyl group at C3; a nuclear Overhauser effect (NOE) on the hex-1-ynyl proton at C2 confirms spatial proximity and stereochemistry .
Q. What are the key challenges in characterizing the physical properties of this compound?
- Challenges & Solutions :
- Volatility : Use low-temperature crystallization (e.g., –20°C in pentane) to stabilize the compound for melting point determination.
- Hygroscopicity : Store under inert gas (N2 or Ar) to prevent moisture absorption during FT-IR or mass spectrometry .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with enzyme active sites?
- Experimental Design :
- Kinetic Assays : Measure catalytic efficiency (kcat/KM) using epoxide hydrolases. Compare (2S,3R) vs. (2R,3S) enantiomers to assess stereoselectivity .
- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to visualize binding poses. The hex-1-ynyl group may occupy hydrophobic pockets, while the methyl group stabilizes hydrogen bonds .
- Data Interpretation : A 10-fold higher kcat for the (2S,3R) enantiomer suggests steric compatibility with the enzyme’s active site .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this epoxide?
- Methodology :
- Solvent Effects : Re-run DFT calculations (e.g., Gaussian) incorporating explicit solvent models (e.g., PCM for CH2Cl2) to refine transition-state energies .
- In Situ Monitoring : Use ReactIR to track intermediates during ring-opening reactions. Discrepancies may arise from unaccounted solvent stabilization or byproducts .
Q. How can researchers address variability in epoxide reactivity during multi-step syntheses?
- Protocol Adjustments :
- Temperature Control : Maintain reactions at –78°C (dry ice/acetone) to minimize thermal degradation of the epoxide .
- Additives : Include molecular sieves (3Å) to scavenge trace water, which can hydrolyze the epoxide prematurely .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

